(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate
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Overview
Description
(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is a chiral compound with a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate typically involves the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans. One approach is the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop efficient and environmentally friendly synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzofuran derivatives.
Scientific Research Applications
(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential as a pharmacologically active compound in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The benzofuran core can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Amino-2-methyl-quinazolin-4(3H)-one: Exhibits DNA photo-disruptive properties and is used in drug development.
Substituted Imidazoles: Key components in functional molecules used in various applications.
Uniqueness
(S)-Methyl 2-(3-amino-2,3-dihydrobenzofuran-6-yl)acetate is unique due to its chiral nature and the presence of both an amino group and a benzofuran core
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-[(3S)-3-amino-2,3-dihydro-1-benzofuran-6-yl]acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)5-7-2-3-8-9(12)6-15-10(8)4-7/h2-4,9H,5-6,12H2,1H3/t9-/m1/s1 |
InChI Key |
CFLRAHUUIZUHOY-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)CC1=CC2=C(C=C1)[C@@H](CO2)N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
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